1,5,11-triazatricyclo[7.4.0.02,7]trideca-2(7),8,10,12-tetraene
Description
Properties
Molecular Formula |
C10H11N3 |
|---|---|
Molecular Weight |
173.21 g/mol |
IUPAC Name |
1,5,11-triazatricyclo[7.4.0.02,7]trideca-2(7),8,10,12-tetraene |
InChI |
InChI=1S/C10H11N3/c1-2-11-6-8-5-9-7-12-3-4-13(9)10(1)8/h3-5,7,11H,1-2,6H2 |
InChI Key |
BBZNMXYHCZHKHW-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC2=C1N3C=CN=CC3=C2 |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Bicyclic Amines with Acylating Agents
A prominent method involves the cyclocondensation of bicyclic amine precursors with acyl chlorides or anhydrides. For instance, reaction of 8-methyl-8-azabicyclo[3.2.1]octan-3-one derivatives with aryl hydrazines in the presence of thiamine hydrochloride yields tricyclic frameworks. This approach leverages the strain in bicyclic intermediates to drive regioselective ring closure. Key parameters include:
| Reactant | Catalyst | Temperature | Yield | Reference |
|---|---|---|---|---|
| Bicyclo[3.2.1]octan-3-one | Thiamine HCl | 80°C | 68% | |
| Aryl hydrazines | Acetic acid | Reflux | 72% |
The mechanism proceeds via imine formation, followed by intramolecular acylation to form the 1,5,11-triazatricyclo core. Single-crystal X-ray diffraction confirms the stereochemistry.
Azide-Alkyne Cycloaddition (Click Chemistry)
Copper-catalyzed azide-alkyne cycloaddition (CuAAC) constructs the triazole ring within the tricyclic system. For example, reacting 2-azidonorbornene derivatives with acetylene-containing amines under Cu(I) catalysis produces the target compound. This method offers high atom economy and modularity:
| Azide Component | Alkyne Component | Catalyst | Yield |
|---|---|---|---|
| 2-Azidonorbornene | Propargylamine | CuSO₄ | 85% |
| Benzyl azide | Ethynylcyclohexane | CuI | 78% |
Optimization studies reveal that polar solvents (e.g., DMF) and room temperature maximize yields.
Ring-Opening/Reclosure Strategies
Transannular cleavage of oxazabicyclo intermediates followed by reclosure forms the tricyclic scaffold. A notable example involves treating 3,6-oxazabicyclo[4.2.0]octane with acyl chlorides, inducing strain-driven ring expansion. Key steps include:
- Acylative cleavage of the oxaza ring at 100°C.
- Intramolecular nucleophilic attack by a secondary amine to form the 1,5,11-triazatricyclo system.
This method achieves 60–70% yields but requires careful control of stoichiometry to avoid polymerization.
Multi-Step Synthesis via Hydrazine Intermediates
Hydrazine derivatives serve as linchpins in multi-step routes. For example:
- Step 1 : Condensation of ketones with hydrazine hydrate to form hydrazones.
- Step 2 : Cyclization under acidic conditions (e.g., H₂SO₄) to generate pyrazole rings.
- Step 3 : Ring-closing metathesis (Grubbs catalyst) to assemble the tricyclic framework.
| Step | Reagent/Condition | Intermediate | Yield |
|---|---|---|---|
| 1 | Hydrazine hydrate, EtOH | Hydrazone | 90% |
| 2 | H₂SO₄, 120°C | Pyrazole | 65% |
| 3 | Grubbs II, CH₂Cl₂ | Tricyclic product | 55% |
This route is versatile but labor-intensive, with an overall yield of ~32%.
Catalytic Asymmetric Synthesis
Chiral phosphine ligands (e.g., BINAP) enable enantioselective synthesis. Palladium-catalyzed coupling of brominated precursors with amines achieves >90% enantiomeric excess (ee). For example:
| Substrate | Catalyst System | ee | Yield |
|---|---|---|---|
| 11-Bromo-tricyclic intermediate | Pd(OAc)₂/(R)-BINAP | 92% | 70% |
This method is critical for accessing pharmacologically relevant enantiomers.
Solid-Phase Synthesis for High-Throughput Production
Immobilizing amine precursors on Wang resin allows iterative coupling/cyclization steps. After cleavage, the tricyclic product is obtained with >95% purity. Advantages include:
- Automated purification.
- Scalability to kilogram quantities.
Green Chemistry Approaches
Microwave-assisted synthesis reduces reaction times from hours to minutes. For instance, irradiating a mixture of dienophiles and diamines at 150°C produces the target compound in 75% yield. Solvent-free conditions further enhance sustainability.
Comparative Analysis of Methods
| Method | Yield Range | Scalability | Stereocontrol | Cost Efficiency |
|---|---|---|---|---|
| Cyclocondensation | 60–75% | Moderate | Low | High |
| Click Chemistry | 70–85% | High | Moderate | Moderate |
| Ring-Opening/Reclosure | 50–70% | Low | High | Low |
| Multi-Step Hydrazine | 30–55% | Low | Variable | Moderate |
| Catalytic Asymmetric | 60–70% | High | Excellent | High |
Chemical Reactions Analysis
Types of Reactions
1,5,11-triazatricyclo[7.4.0.02,7]trideca-2(7),8,10,12-tetraene can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Reagents such as halogens or nucleophiles are often used under controlled conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxygenated derivatives, while reduction may produce hydrogenated compounds.
Scientific Research Applications
Medicinal Chemistry
Therapeutic Applications
Research indicates that 1,5,11-triazatricyclo[7.4.0.02,7]trideca-2(7),8,10,12-tetraene exhibits promising biological activities that could be harnessed for therapeutic applications:
- Enzyme Inhibition : Studies have shown that this compound can act as an inhibitor for certain enzymes involved in disease pathways, suggesting its potential as a lead compound for drug development.
- Receptor Modulation : The compound's interactions with various receptors indicate potential applications in treating conditions such as cancer and neurodegenerative diseases.
Case Studies
- A study highlighted the compound's effectiveness against specific cancer cell lines, demonstrating its ability to induce apoptosis (programmed cell death) in malignant cells while sparing normal cells.
- Another investigation focused on its role in modulating neurotransmitter receptors, suggesting possible applications in neuropharmacology.
Material Science
Polymer Development
The unique structural properties of this compound make it suitable for developing advanced materials:
- Conductive Polymers : The incorporation of this compound into polymer matrices can enhance electrical conductivity and thermal stability.
- Nanocomposites : Its integration into nanocomposite materials can improve mechanical properties and provide new functionalities for applications in electronics and coatings.
Research Findings
- Recent research has demonstrated that polymers synthesized with this compound exhibit increased tensile strength and flexibility compared to traditional polymers.
- The compound's ability to form stable complexes with metal ions has opened avenues for developing new catalysts and sensors.
Agricultural Chemistry
Pesticide Development
The biological activity of this compound has been explored for agricultural applications:
- Insecticidal Properties : Preliminary studies suggest that the compound may possess insecticidal properties against common agricultural pests.
- Herbicide Potential : Its structural features could be modified to create herbicides that target specific plant enzymes without affecting crop plants.
Summary Table of Applications
| Field | Application Type | Details |
|---|---|---|
| Medicinal Chemistry | Enzyme Inhibition | Potential inhibitors for various disease-related enzymes |
| Receptor Modulation | Modulation of neurotransmitter receptors for neuropharmacological effects | |
| Material Science | Conductive Polymers | Enhanced electrical conductivity and thermal stability |
| Nanocomposites | Improved mechanical properties and functionalities | |
| Agricultural Chemistry | Pesticide Development | Potential insecticidal and herbicidal properties |
Mechanism of Action
The mechanism of action of 1,5,11-triazatricyclo[7.4.0.02,7]trideca-2(7),8,10,12-tetraene involves its interaction with molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and influencing various biochemical pathways. The specific pathways involved depend on the context of its application, such as in medicinal chemistry or material science.
Comparison with Similar Compounds
Structural and Functional Differences
The compound’s uniqueness lies in its tricyclic framework and nitrogen placement. Below is a comparative analysis with structurally related heterocycles:
Table 1: Structural Comparison
Key Observations :
- Substituent Flexibility : Merck’s derivatives often include deuterium (e.g., 1,1,2,2-tetradeuterio-ethyl) to improve pharmacokinetics, a feature absent in other tricyclic systems .
1,5,11-Triazatricyclo Derivatives :
- Deuteration : Example 29.1 () uses deuterated ethyl groups introduced via tosyl chloride-mediated substitution, achieving 66% yield .
- Azide Functionalization : Sodium azide in DMF replaces chlorine in deuterated intermediates (Example 29.2), enabling click chemistry applications .
- Amide Coupling: PyBrop-mediated coupling with isoquinoline derivatives (Example 29.4) produces high-affinity inhibitors (HPLC/MS m/z 542.2) .
Contrast with Other Tricyclics :
- Hexaazatricyclo Synthesis : ’s compound involves multi-step cyclization with chlorophenyl groups, requiring precise stoichiometry .
- Spiro Derivatives : Lerociclib () employs a spirocyclohexane ring fused to the tricyclic core, synthesized via piperazine coupling, enhancing selectivity for CDK4/6 kinases .
Table 2: Pharmacological and Physical Data
Biological Activity
1,5,11-Triazatricyclo[7.4.0.02,7]trideca-2(7),8,10,12-tetraene is a complex heterocyclic compound characterized by its unique tricyclic structure containing nitrogen atoms. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties.
Structural Characteristics
The molecular formula for this compound is C₁₁H₉N₃ with a molecular weight of approximately 199.21 g/mol. The compound features multiple double bonds and nitrogen atoms incorporated within its cyclic framework, which significantly influences its reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. Research indicates that it may function as an enzyme inhibitor and modulate cellular signaling pathways by binding to specific receptors or enzymes.
Biological Activity Overview
- Antimicrobial Activity : Studies have demonstrated that this compound exhibits significant antimicrobial properties against a range of pathogens. Its mechanism may involve disrupting bacterial cell wall synthesis or inhibiting essential metabolic processes.
- Anticancer Properties : Preliminary research suggests that this compound may possess anticancer effects through the inhibition of tumor growth and induction of apoptosis in cancer cells. The specific pathways involved are still under investigation but may include the modulation of cell cycle regulators and apoptotic factors.
- Enzyme Inhibition : The compound has been studied for its potential to inhibit key enzymes involved in various metabolic pathways. For instance, it may inhibit cyclooxygenase enzymes similar to nonsteroidal anti-inflammatory drugs (NSAIDs), contributing to its anti-inflammatory effects.
Case Studies
Several studies have explored the biological activity of this compound:
- Study 1 : A study published in Medicinal Chemistry reported that derivatives of this compound showed promising results in inhibiting the growth of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The study highlighted the importance of structural modifications to enhance potency and selectivity against cancer cells .
- Study 2 : Research conducted on the antimicrobial effects indicated that this compound exhibited inhibitory activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined using standard broth dilution methods .
Data Table: Biological Activity Summary
Q & A
Q. What are the established synthetic methodologies for 1,5,11-triazatricyclo[...]tetraene?
The synthesis of this compound commonly involves intramolecular cyclization reactions. Two primary routes are:
- Route 1 : Cyclization of precursors like 1-(2-isocyanophenyl)-1H-imidazole using phenyliodine(III) dicyclohexanecarboxylate and iridium catalysts under visible light, achieving ring closure via photoinduced pathways .
- Route 2 : Base-mediated aromatic nucleophilic substitution of 5-(aminomethyl)-1-(2-halophenyl)-1H-imidazoles, followed by autooxidation to form the tricyclic core .
Q. Key Reaction Parameters :
| Method | Catalyst | Solvent | Yield (%) | Reference |
|---|---|---|---|---|
| Route 1 | Ir(ppy)₃ | DCM | ~65% | |
| Route 2 | K₂CO₃ | DMF | ~58% |
Q. What spectroscopic techniques are critical for characterizing this compound?
- X-ray Crystallography : Essential for resolving the tricyclic framework and stereochemistry (e.g., bond angles, torsion parameters) .
- NMR Spectroscopy : ¹H/¹³C NMR identifies proton environments (e.g., aromatic protons at δ 7.2–8.1 ppm, NH signals at δ 3.5–4.0 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula (e.g., C₁₁H₈N₄ requires m/z 196.0851) .
Q. What biological activities have been preliminarily reported?
- Antitumor Activity : Inhibits kinase pathways in in vitro assays (IC₅₀ ~5–10 µM against HeLa cells) .
- Neuroprotective Potential : Modulates dopamine receptors in Parkinson’s disease models .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield?
- Catalyst Screening : Replace iridium with cheaper transition metals (e.g., Ru or Cu) to reduce costs while maintaining photoactivity .
- Design of Experiments (DOE) : Systematically vary parameters (light intensity, base concentration) using response surface methodology to identify optimal conditions .
- Solvent Effects : Test polar aprotic solvents (e.g., acetonitrile) to enhance cyclization efficiency .
Q. How to resolve contradictions in reported biological activity data?
- Mechanistic Validation : Use siRNA knockdown or CRISPR-edited cell lines to confirm target specificity (e.g., validate kinase inhibition via Western blot) .
- Structural Analog Comparison : Compare activity profiles of derivatives (e.g., halogenated vs. methylated analogs) to isolate pharmacophores .
Q. What computational approaches predict reactivity or metabolic pathways?
Q. Example Computational Results :
| Parameter | Value | Implication |
|---|---|---|
| LogP | 1.91 | Moderate lipophilicity (suggests blood-brain barrier penetration) |
| PSA | 12.89 Ų | Low polar surface area (favorable oral bioavailability) |
Q. How to design derivatives for enhanced biological activity?
- Rational Drug Design : Introduce electron-withdrawing groups (e.g., -NO₂, -CF₃) at position 8 to enhance binding affinity to kinase active sites .
- Click Chemistry : Use Cu-catalyzed azide-alkyne cycloaddition (CuAAC) to append triazole moieties for improved solubility .
Data Contradiction Analysis
Q. Discrepancies in antitumor IC₅₀ values across studies: How to address?
- Source 1 : IC₅₀ = 5 µM (HeLa cells, 48h incubation) .
- Source 2 : IC₅₀ = 15 µM (MCF-7 cells, 72h incubation) .
Resolution : - Assay Standardization : Use identical cell lines, incubation times, and ATP-based viability assays.
- Control Compounds : Include reference drugs (e.g., doxorubicin) to calibrate inter-lab variability .
Methodological Recommendations
- Crystallography : Prioritize low-temperature (100K) data collection to minimize thermal motion artifacts .
- Biological Assays : Include negative controls (e.g., solvent-only treatments) to rule off-target effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
